molecular formula C11H10BrNO3S B581038 ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 1221186-55-5

ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No. B581038
M. Wt: 316.169
InChI Key: AUGQKTXYTWPTSH-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C11H10BrNO3S . It contains a total of 28 bonds, including 18 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 2 double bonds, 9 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, 1 ester (aromatic), 1 aldehyde (aromatic), 1 Pyrrole, and 1 Thiophene .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization can result in the formation of N-acyl derivative of pyrrole .


Molecular Structure Analysis

The molecular structure of this compound includes an ester group (aromatic), an aldehyde group (aromatic), a pyrrole, and a thiophene . It also contains 2 five-membered rings and 1 eight-membered ring .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H10BrNO3S, an average mass of 316.171 Da, and a monoisotopic mass of 314.956482 Da . It contains a total of 27 atoms, including 10 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, 1 Sulfur atom, and 1 Bromine atom .

properties

IUPAC Name

ethyl 2-bromo-6-formyl-4-methylthieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3S/c1-3-16-11(15)9-6(5-14)10-7(13(9)2)4-8(12)17-10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGQKTXYTWPTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)C=C(S2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729175
Record name Ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

CAS RN

1221186-55-5
Record name Ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221186-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of aldehyde 62 (515 mg, 1.70 mmol) in DMF (5 mL) was added potassium carbonate (707 mg, 5.12 mmol) and iodomethane (0.27 mL, 3.40 mmol) and the resulting mixture was stirred at room temperature for 2 hr. To the mixture was added H2O (30 mL) and EtOAc (50 mL) and the organic layer was separated and washed with brine and dried over Na2SO4. After removing the organic solvent under reduced pressure, the residue was purified by column chromatography (EtOAc/Hexane: 1/8) to give the desired N-methylated product 63 (440 mg, 82%) as a white solid.
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
707 mg
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
82%

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